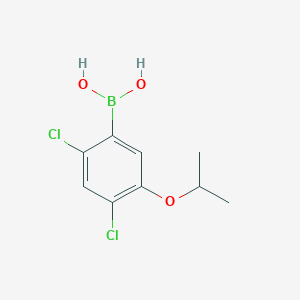

2,4-Dichloro-5-isopropoxyphenylboronic acid

説明

特性

IUPAC Name |

(2,4-dichloro-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFHFEFPEHEGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681685 | |

| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-18-3 | |

| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions, which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium. This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds.

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound would be involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific reaction conditions and partners.

Result of Action

The molecular and cellular effects of 2,4-Dichloro-5-isopropoxyphenylboronic acid would depend on the specific context of its use. In the case of Suzuki-Miyaura coupling, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base.

生化学分析

Biochemical Properties

2,4-Dichloro-5-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, leading to the formation of a reactive intermediate that undergoes transmetalation and reductive elimination to form the desired product.

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cellular behavior. For example, this compound may inhibit or activate specific enzymes, resulting in altered metabolic flux and gene expression patterns.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and cellular function. For instance, the boronic acid group of this compound can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, affecting its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects. For instance, the compound may accumulate in the nucleus, cytoplasm, or mitochondria, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism.

生物活性

2,4-Dichloro-5-isopropoxyphenylboronic acid is a member of the boronic acid family, characterized by its unique molecular structure that includes two chlorine atoms and an isopropoxy group attached to a phenyl ring. The compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular formula of this compound is . Its structure can be represented as follows:

This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction, which is essential for forming carbon-carbon bonds in complex organic molecules .

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of various enzymes, particularly proteases and phosphatases. The unique structural features of this compound enhance its ability to interact with biological targets effectively. For instance, it has been shown to inhibit specific kinases by binding to their active sites, thereby preventing substrate phosphorylation .

Antimicrobial Properties

A study on related compounds demonstrated that derivatives of dichlorophenylboronic acids exhibit significant antimicrobial activity. Compounds similar to this compound showed good bactericidal and fungicidal properties against various pathogens . The presence of the isopropoxy group may contribute to enhancing solubility and biological activity.

Case Study: Antimicrobial Activity

In a comparative study of several boronic acid derivatives, compounds containing the dichloro-5-fluorophenyl structure were synthesized and tested for their antibacterial and antifungal activities. Notably, compounds with similar structural characteristics to this compound exhibited very good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with key enzymes involved in cellular processes. For example, it has been observed to influence cell signaling pathways that modulate gene expression related to cell proliferation and differentiation . This suggests potential applications in cancer therapy where modulation of these pathways is crucial.

Comparative Analysis of Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-isopropoxyphenylboronic acid | One chlorine atom | Moderate enzyme inhibition |

| 4-Bromo-3-methoxyphenylboronic acid | Bromine instead of chlorine | Different reactivity patterns |

| 3-Fluoro-4-hydroxyphenylboronic acid | Hydroxy group present | Increased solubility and potential antimicrobial activity |

| 2,4-Dichloro-5-fluorophenylboronic acid | Fluorine substitution | Strong antimicrobial activity |

The table illustrates how variations in substituents affect the reactivity profiles and biological activities of boronic acids. The dichloro substitution in this compound enhances its electrophilic character, making it particularly effective in enzyme interactions compared to its analogs .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,4-Dichloro-5-isopropoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The compound acts as a key reagent in synthesizing biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Reaction Type | Cross-coupling of boronic acids with halides |

| Catalyst | Palladium complexes |

| Base | Carbonates (e.g., sodium carbonate) |

| Solvent | Aqueous/organic biphasic systems |

| Applications | Synthesis of pharmaceuticals and agrochemicals |

Medicinal Chemistry

Anticancer Research

Recent studies have investigated the potential anticancer properties of boronic acids, including this compound. Research indicates that certain boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for developing novel anticancer therapies.

Case Study: Proteasome Inhibition

In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the disruption of protein degradation pathways crucial for cancer cell survival.

Material Science

Polymer Chemistry

Boronic acids are also utilized in polymer science for creating dynamic covalent bonds. The ability of this compound to form reversible bonds with diols makes it valuable in synthesizing smart materials and hydrogels.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Smart Materials | Development of responsive materials |

| Hydrogels | Formation through dynamic covalent bonding |

| Drug Delivery Systems | Encapsulation and controlled release mechanisms |

Analytical Chemistry

Detection Methods

In analytical chemistry, boronic acids are employed as reagents for detecting diols and sugars through the formation of stable complexes. This property is exploited in various biosensing applications.

Table 3: Analytical Applications

| Method | Description |

|---|---|

| Colorimetric Assays | Detection of sugars through color change |

| Chromatography | Separation techniques using boron-based reagents |

類似化合物との比較

Structural Analogs with Varying Alkoxy Substituents

Alkoxy-substituted phenylboronic acids are critical for tuning electronic and steric effects in coupling reactions. Below is a comparative analysis:

Table 1: Alkoxy-Substituted Analogs

Key Findings :

- Methoxy analogs (e.g., [431942-67-5]) exhibit faster reaction rates due to reduced steric bulk but lower thermal stability .

- Isopropoxy and isobutoxy derivatives show enhanced solubility in non-polar solvents like toluene, making them suitable for reactions requiring anhydrous conditions .

Halogen-Substituted Analogs

Halogen positioning significantly affects electronic properties and binding affinity in catalytic systems:

Table 2: Halogen-Substituted Analogs

Key Findings :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dichloro-5-isopropoxyphenylboronic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates. A typical approach involves reacting 2,4-dichloro-5-isopropoxybromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C. Post-reaction purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and isopropoxy group integration (e.g., δ ~1.3 ppm for isopropyl CH₃ and δ ~4.5 ppm for B-O linkage) .

- FT-IR : Identify boronic acid B-O (~1340 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ expected at m/z ~262) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate in synthesizing biaryl ethers and heterocyclic frameworks via cross-coupling reactions. Its chlorine and isopropoxy groups enhance steric and electronic modulation in drug discovery (e.g., kinase inhibitors) and materials science (e.g., liquid crystals) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or SPhos ligands for improved turnover in sterically hindered systems.

- Solvent Optimization : Use toluene or THF for better solubility of aryl halides.

- Temperature Control : Maintain 80–90°C to balance reactivity and boronic acid stability .

- Additives : Include phase-transfer agents (e.g., TBAB) to mitigate hydrolysis .

Q. How should researchers address stability issues during storage and handling?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent boroxine formation .

- Handling : Use gloveboxes for air-sensitive steps and desiccants (e.g., molecular sieves) in reaction setups.

- Decomposition Monitoring : Track via TLC or NMR for unexpected peaks (e.g., δ ~2.5 ppm for boroxine) .

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer :

- Purity Verification : Use HPLC to rule out impurities (e.g., residual Cl⁻ or diols) that inhibit catalysis .

- Reaction Parameter Replication : Ensure consistent substrate ratios (e.g., 1:1.2 boronic acid:aryl halide) and degassing protocols.

- Mechanistic Probes : Conduct Hammett studies to evaluate electronic effects of substituents on coupling efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, administer oxygen and seek medical attention .

- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze boronic acid residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。